(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral compound with significant pharmacological properties. It is structurally related to amphetamines and is known for its stimulant effects on the central nervous system. This compound is often studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of (S)-(-)-alpha-methylamino propiophenone with a metal borohydride or a mixture of metal borohydride and Lewis acid . This reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully saturated amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating conditions like ADHD and narcolepsy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily by acting as a monoamine oxidase inhibitor. This leads to an increase in the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain . The increased levels of these neurotransmitters result in enhanced mood, alertness, and cognitive function. The molecular targets include monoamine oxidase enzymes and various neurotransmitter transporters.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar stimulant effects but with a different mechanism of action.
Pseudoephedrine: Used primarily as a decongestant with less central nervous system stimulation.
Norephedrine: Another stimulant with similar pharmacological properties.
Uniqueness
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its isomers and related compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1613473-89-4 |
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Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1 |
InChI Key |
ATFVTRDQCBBLIQ-BAUSSPIASA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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